molecular formula C18H18O8 B14274927 1-Hydroxy-2,3,4,5,7-pentamethoxyxanthone CAS No. 170473-68-4

1-Hydroxy-2,3,4,5,7-pentamethoxyxanthone

Cat. No.: B14274927
CAS No.: 170473-68-4
M. Wt: 362.3 g/mol
InChI Key: FTXXGSXQJODVOX-UHFFFAOYSA-N
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Description

1-Hydroxy-2,3,4,5,7-pentamethoxyxanthone is a xanthone derivative, a class of compounds known for their diverse biological activities. Xanthones are naturally occurring polyphenolic compounds found in various plants, fungi, and lichens. They possess a unique C6-C1-C6 carbon skeleton, which contributes to their wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-2,3,4,5,7-pentamethoxyxanthone typically involves the methylation of hydroxyl groups on the xanthone core. One common method includes the use of methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-2,3,4,5,7-pentamethoxyxanthone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Hydroxy-2,3,4,5,7-pentamethoxyxanthone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-Hydroxy-2,3,4,5,7-pentamethoxyxanthone can be compared with other similar xanthone derivatives:

These comparisons highlight the uniqueness of this compound in terms of its specific methoxy group arrangement and resultant biological activities.

Properties

CAS No.

170473-68-4

Molecular Formula

C18H18O8

Molecular Weight

362.3 g/mol

IUPAC Name

1-hydroxy-2,3,4,5,7-pentamethoxyxanthen-9-one

InChI

InChI=1S/C18H18O8/c1-21-8-6-9-12(19)11-13(20)16(23-3)18(25-5)17(24-4)15(11)26-14(9)10(7-8)22-2/h6-7,20H,1-5H3

InChI Key

FTXXGSXQJODVOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)OC3=C(C(=C(C(=C3C2=O)O)OC)OC)OC

Origin of Product

United States

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